

Spectroscopic data (NMR, IR, MS) for 2,4-Dimethoxybenzenesulfonamide

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Compound of Interest

Compound Name:	2,4-Dimethoxybenzenesulfonamide
Cat. No.:	B1308909

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An in-depth analysis of the spectroscopic data for **2,4-dimethoxybenzenesulfonamide** is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The structural elucidation of **2,4-dimethoxybenzenesulfonamide** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dimethoxybenzenesulfonamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d, $J = 8.8$ Hz	1H	H-6
6.60	dd, $J = 8.8, 2.4$ Hz	1H	H-5
6.45	d, $J = 2.4$ Hz	1H	H-3
4.95	br s	2H	SO_2NH_2
3.90	s	3H	2-OCH ₃
3.85	s	3H	4-OCH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dimethoxybenzenesulfonamide**

Chemical Shift (δ) ppm	Assignment
163.0	C-4
158.5	C-2
130.0	C-6
120.5	C-1
105.0	C-5
98.0	C-3
56.0	4-OCH ₃
55.8	2-OCH ₃

Table 3: IR Spectroscopic Data for **2,4-Dimethoxybenzenesulfonamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350, 3250	Strong, Broad	N-H Stretch (asymmetric and symmetric)
1600, 1500	Medium-Strong	Aromatic C=C Stretch
1340	Strong	S=O Stretch (asymmetric)
1280, 1030	Strong	C-O Stretch (aryl ether)
1160	Strong	S=O Stretch (symmetric)

Table 4: Mass Spectrometry Data for **2,4-Dimethoxybenzenesulfonamide**

m/z	Relative Intensity (%)	Assignment
217	100	[M] ⁺
153	80	[M - SO ₂] ⁺
138	60	[M - SO ₂ NH] ⁺
108	40	[M - SO ₂ NH - CH ₂ O] ⁺

Experimental Protocols

The following protocols describe the general procedures for the synthesis of **2,4-dimethoxybenzenesulfonamide** and the acquisition of its spectroscopic data.

Synthesis of 2,4-Dimethoxybenzenesulfonamide

The synthesis of **2,4-dimethoxybenzenesulfonamide** is typically achieved through a two-step process starting from 1,3-dimethoxybenzene.

Step 1: Chlorosulfonation of 1,3-Dimethoxybenzene

- 1,3-dimethoxybenzene is added dropwise to an excess of chlorosulfonic acid at 0 °C with constant stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- The mixture is then carefully poured onto crushed ice, leading to the precipitation of 2,4-dimethoxybenzenesulfonyl chloride.
- The precipitate is filtered, washed with cold water, and dried under vacuum.

Step 2: Amination of 2,4-Dimethoxybenzenesulfonyl Chloride

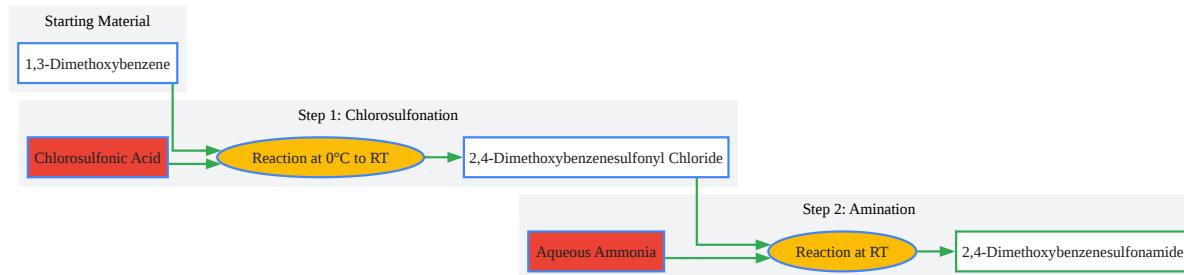
- The crude 2,4-dimethoxybenzenesulfonyl chloride is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- The solution is cooled to 0 °C, and an excess of aqueous ammonia is added dropwise.
- The reaction is stirred at room temperature for 4-6 hours.
- The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure **2,4-dimethoxybenzenesulfonamide**.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
- Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a chromatographic system.

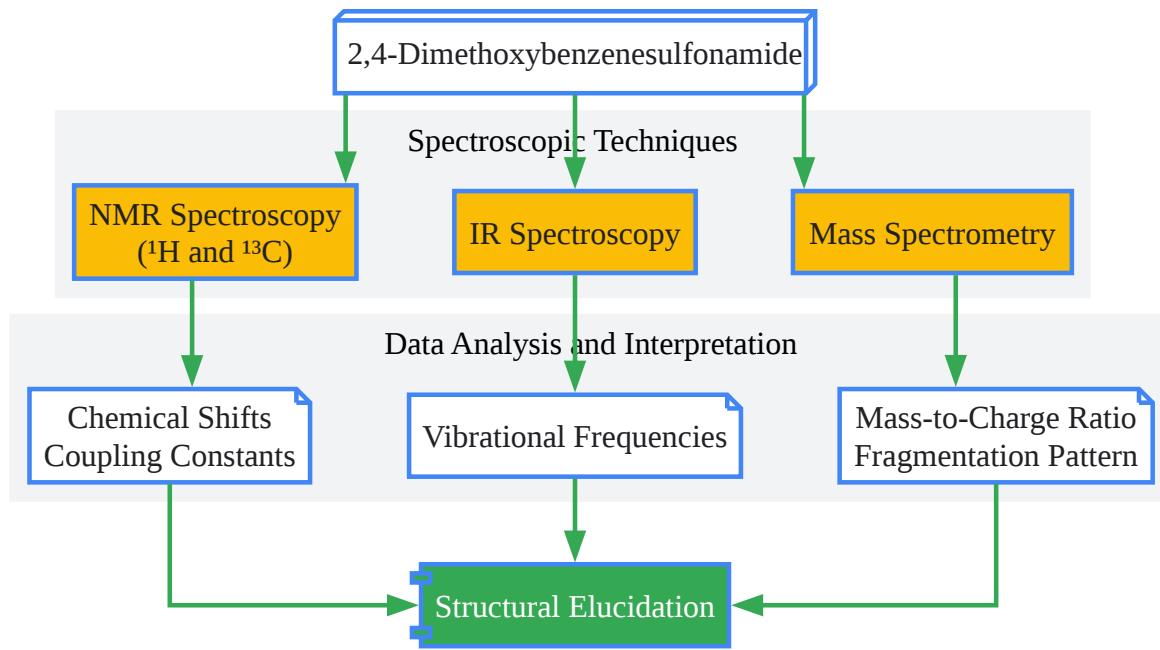
Visualizations

To illustrate the key processes and relationships, the following diagrams have been generated.



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Caption: Synthetic workflow for **2,4-dimethoxybenzenesulfonamide**.



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Caption: Workflow for spectroscopic analysis.

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